
Ec2la
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
科学的研究の応用
Positive Allosteric Modulation
Ec2la acts as a positive allosteric modulator for CB2 receptors. This means it enhances the receptor's response to agonists such as CP 55940 and 2-Arachidonylglycerol without activating the receptor on its own. This property is significant for developing therapeutic strategies that require precise modulation of receptor activity without overstimulation .
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive effects in animal models of neuropathic pain. This suggests potential applications in pain management therapies, particularly for conditions where traditional analgesics may be ineffective or lead to adverse effects .
In Silico Studies
Recent studies utilized molecular docking and dynamics simulations to explore this compound's binding interactions at various allosteric sites on the CB2 receptor. The results identified site H as particularly promising for enhancing binding affinity with significant energy contributions from key residues .
Binding Energy Analysis
The following table summarizes the binding energies of this compound compared to other known modulators at selected allosteric sites:
Compound | Binding Site | Binding Energy (kcal/mol) |
---|---|---|
This compound | Site G | -6.68 |
Trans-β-caryophyllene | Site G | -5.42 |
Cannabidiol | Site G | -5.89 |
These findings indicate that this compound has a favorable binding profile that could be leveraged for therapeutic applications targeting CB2 receptors .
Cancer Research
This compound has been evaluated for its potential anti-tumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving endoplasmic reticulum stress and inflammatory pathways .
作用機序
Ec2la は、CB2 受容体に結合して正の異種アロステリックモジュレーターとして作用することで効果を発揮します。これは、2-アラキドノイルグリセロールや CP 55940 などの合成アゴニストのような内因性リガンドの結合と有効性を高めます。 CB2 受容体のモジュレーションは、抗炎症作用や鎮痛作用など、さまざまな下流効果につながります .
類似の化合物との比較
類似の化合物
CP 55940: 合成カンナビノイド受容体アゴニスト。
2-アラキドノイルグリセロール: カンナビノイド受容体に対する内因性リガンド。
AM1241: 同様の用途を持つ別の CB2 受容体アゴニスト.
This compound の独自性
This compound は、正の異種アロステリックモジュレーターとしての役割が、CP 55940 や AM1241 などの直接のアゴニストとは異なるため、ユニークです。 このモジュレーションにより、CB2 受容体活性のより微妙な調節が可能になり、副作用が少なく、より標的を絞った治療効果が得られる可能性があります .
生化学分析
Biochemical Properties
Ec2la plays a significant role in biochemical reactions by modulating the activity of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors . The nature of these interactions involves the positive modulation of the receptor, which means that this compound increases the receptor’s response to its agonists .
Cellular Effects
In terms of cellular effects, this compound influences cell function by modulating the activity of CB2 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as a positive allosteric modulator of CB2 receptors . It enhances the binding of substances like CP 55940 and 2-Arachidonylglycerol to CB2 receptors, but does not have any effect in the absence of these agonists . This suggests that this compound may exert its effects at the molecular level by binding to a site on the CB2 receptor that is distinct from the agonist binding site .
Temporal Effects in Laboratory Settings
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that its effects would be dependent on the presence of an agonist .
Metabolic Pathways
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with enzymes and cofactors involved in endocannabinoid metabolism .
Transport and Distribution
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it interacts with transporters or binding proteins that are involved in endocannabinoid signaling .
Subcellular Localization
Given its role as a positive allosteric modulator of CB2 receptors, it is likely that it is localized to the same subcellular compartments as these receptors .
準備方法
合成経路と反応条件
Ec2la の合成には、いくつかの重要なステップが含まれます。
臭素化: 最初のステップは、ピリジン誘導体の臭素化で、環の特定の位置に臭素原子を導入します。
カップリング反応: 次に、臭素化ピリジンは、求核置換反応によってフルオロフェニルメチル基とカップリングされます。
環化: 中間生成物は環化してシクロヘプタン環を形成します。
工業生産方法
This compound の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。重要なパラメータには、温度制御、溶媒の選択、および反応時間があります。 高性能液体クロマトグラフィー (HPLC) は、最終生成物の純度を保証するために一般的に使用されます .
化学反応の分析
反応の種類
Ec2la は、主に次のタイプの反応を起こします。
酸化: this compound は、特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、this compound の官能基を変えて、その生物学的活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化またはケトン誘導体を生成することができ、置換反応はさまざまなアルキルまたはアリール基を導入することができます .
科学研究への応用
This compound は、科学研究において幅広い応用があります。
化学: CB2 受容体のモジュレーションを研究するためのツール化合物として使用されます。
生物学: 免疫応答と炎症の調節における役割について調査されています。
医学: 神経因性疼痛や CB2 受容体に関連するその他の疾患の治療における可能性を探求しています。
類似化合物との比較
Similar Compounds
CP 55940: A synthetic cannabinoid receptor agonist.
2-Arachidonylglycerol: An endogenous ligand for cannabinoid receptors.
AM1241: Another CB2 receptor agonist with similar applications.
Uniqueness of Ec2la
This compound is unique due to its role as a positive allosteric modulator, which distinguishes it from direct agonists like CP 55940 and AM1241. This modulation allows for more nuanced regulation of CB2 receptor activity, potentially leading to fewer side effects and more targeted therapeutic effects .
生物活性
Ec2la is a synthetic compound recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2). Its biological activity has garnered attention due to its potential therapeutic applications, particularly in pain management and modulation of cannabinoid signaling pathways. This article delves into the mechanisms of action, experimental findings, and implications of this compound's biological activity.
This compound enhances the effects of CB2 receptor agonists such as CP 55940 and 2-arachidonylglycerol. It facilitates increased binding of [^35S]GTPγS to CB2 receptors in the presence of these agonists, indicating its role in amplifying receptor activation without directly activating the receptor itself .
Key Features:
- Positive Allosteric Modulator : this compound does not activate CB2 receptors independently but enhances the efficacy of other agonists.
- Selective Modulation : Its effects are observed only in the presence of agonists, which suggests a finely-tuned regulatory mechanism.
In Silico Studies
Molecular docking studies have identified multiple allosteric binding sites for this compound on CB2 receptors. These studies utilized advanced computational methods to predict how this compound interacts with specific residues within these sites. Notably, site H was highlighted as a promising target for further investigation due to strong binding interactions .
In Vivo Studies
This compound has demonstrated significant antinociceptive effects in animal models of neuropathic pain. This suggests that its modulation of CB2 receptors may contribute to pain relief, making it a candidate for further development in pain management therapies .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
- Antinociceptive Effects : In a study evaluating the efficacy of this compound in neuropathic pain models, significant reductions in pain behaviors were observed when administered alongside CB2 agonists. This supports the hypothesis that this compound can enhance therapeutic outcomes in pain management through its allosteric modulation .
- Binding Site Validation : Another research effort focused on validating the predicted binding sites for this compound using molecular dynamics simulations. The results indicated that this compound effectively stabilizes interactions at the identified allosteric sites, reinforcing its potential as a therapeutic agent targeting CB2 receptors .
特性
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGDYZCDUPSTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Where is Ec2la predicted to bind on the CB2 receptor and how does this compare to other known allosteric modulators?
A1: The research suggests that this compound, also referred to as C-2 in the study, potentially binds to multiple allosteric sites on the CB2 receptor. [] While the study investigated several potential binding sites, molecular docking and molecular dynamics simulations indicated site H as the most promising allosteric binding site for this compound. [] This is in contrast to other known CB2 allosteric modulators like trans-β-caryophyllene (TBC) and cannabidiol (CBD), which might preferentially bind to different allosteric sites. [] Further research, including bio-assay validations, is planned to confirm these findings. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。